molecular formula C18H20N2O2 B2865961 3-Benzyl-1-(4-nitrophenyl)piperidine CAS No. 136423-31-9

3-Benzyl-1-(4-nitrophenyl)piperidine

Cat. No. B2865961
CAS RN: 136423-31-9
M. Wt: 296.37
InChI Key: OHXSQASPXUFKGP-UHFFFAOYSA-N
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Description

3-Benzyl-1-(4-nitrophenyl)piperidine is a chemical compound with the molecular formula C18H20N2O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring substituted with a benzyl group and a 4-nitrophenyl group . The exact 3D structure can be viewed using computational chemistry tools .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, piperidine derivatives are known to participate in various chemical reactions. For instance, they can undergo ring cleavage reactions to synthesize substituted pyridines .

Mechanism of Action

Target of Action

The primary target of 3-Benzyl-1-(4-nitrophenyl)piperidine is the cholinesterase receptors . These receptors play a significant role in the nervous system, where they are involved in transmitting signals in the nervous system.

Mode of Action

The compound interacts with its targets through the benzyl-piperidine group , which is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Result of Action

The result of the compound’s action is the inhibition of cholinesterase receptors, which can affect the transmission of signals in the nervous system . This could potentially have therapeutic applications in conditions where these receptors are overactive or dysfunctional.

properties

IUPAC Name

3-benzyl-1-(4-nitrophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-20(22)18-10-8-17(9-11-18)19-12-4-7-16(14-19)13-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXSQASPXUFKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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